molecular formula C8H9ClN2O3S B1275049 Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 6125-36-6

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1275049
CAS No.: 6125-36-6
M. Wt: 248.69 g/mol
InChI Key: LERXBCQPIAOSSM-UHFFFAOYSA-N
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Description

Thiazole Chemistry: Background and Historical Context

Thiazoles represent a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom within their aromatic ring system. First synthesized in 1887 by Alfred Hantzsch and Eugen Weber through the reaction of α-haloketones with thioamides, thiazoles gained prominence due to their electronic delocalization and aromatic stability. The Hantzsch thiazole synthesis remains a cornerstone method for generating substituted thiazoles, enabling systematic exploration of their chemical space.

Naturally occurring thiazoles include vitamin B₁ (thiamine) and epothilones, while synthetic derivatives like sulfathiazole (antibiotic) and ritonavir (antiretroviral) demonstrate their pharmacological versatility. The thiazole ring’s electron-rich nature facilitates electrophilic substitutions at C5 and nucleophilic reactions at C2, making it a versatile scaffold for functionalization.

Structural Features of Methyl 2-[(Chloroacetyl)amino]-4-Methyl-1,3-Thiazole-5-Carboxylate

This compound (C₈H₉ClN₂O₃S; MW: 248.69 g/mol) features a thiazole core with three key substituents (Figure 1):

  • Position 2 : Chloroacetyl amino group (–NH–CO–CH₂Cl), enabling nucleophilic substitution at the chloro site.
  • Position 4 : Methyl group (–CH₃), enhancing steric and electronic effects on the ring.
  • Position 5 : Methyl carboxylate (–COOCH₃), offering sites for hydrolysis or ester exchange.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C₈H₉ClN₂O₃S
Molecular Weight 248.69 g/mol
Aromatic System Planar thiazole ring with π-electron delocalization
Reactive Sites Chloroacetyl (C2), methyl carboxylate (C5)
Solubility Moderate in polar aprotic solvents (e.g., DMF)

The chloroacetyl group’s electrophilic chlorine atom permits alkylation or cross-coupling reactions, while the methyl ester at C5 can undergo hydrolysis to yield carboxylic acid derivatives.

Significance in Heterocyclic Chemistry Research

Thiazole derivatives are pivotal in medicinal chemistry due to their bioavailability and target specificity. This compound serves as a multifunctional intermediate:

  • Drug Discovery : The chloroacetyl group facilitates the synthesis of peptidomimetics and enzyme inhibitors (e.g., Vanin-1 inhibitors for inflammatory diseases).
  • Material Science : Its planar structure aids in designing conjugated polymers for optoelectronic applications.
  • Synthetic Versatility : The compound’s reactivity supports Suzuki-Miyaura couplings and nucleophilic acyl substitutions.

Table 2: Applications of Thiazole Derivatives

Application Example Derivatives Biological Activity
Antimicrobial Agents Sulfathiazole, Meloxicam Inhibition of bacterial enzymes
Anticancer Therapeutics Epothilone analogs Microtubule stabilization
Anti-inflammatory Compounds Vanin-1 inhibitors (thiazole carboxamides) Pantetheinase inhibition

Current Research Landscape and Objectives

Recent studies emphasize this compound’s role in developing targeted therapies:

  • Antimicrobial Research : Derivatives exhibit potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) by disrupting cell wall synthesis.
  • Cancer Therapeutics : Thiazole-amide hybrids inhibit telomerase in breast cancer cells (IC₅₀: 176 nM).
  • Organic Synthesis : Catalytic asymmetric reactions using thiazole intermediates achieve >90% enantiomeric excess.

Table 3: Recent Advances in Thiazole-Based Research

Study Focus Key Finding Reference
Vanin-1 Inhibition Thiazole carboxamides reduce colitis in murine models ACS Medicinal Chemistry (2024)
Antimigration Agents Derivative 5k blocks 80% of HeLa cell migration PMC (2013)
Green Synthesis Methods Solvent-free Hantzsch synthesis improves yield by 25% Indian Journal of Pharmaceutical Education (2022)

Challenges include optimizing metabolic stability and reducing off-target effects. Future directions involve computational QSAR modeling and CRISPR screening to identify novel targets for thiazole-based therapeutics.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-4-6(7(13)14-2)15-8(10-4)11-5(12)3-9/h3H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERXBCQPIAOSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403948
Record name methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-36-6
Record name methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Alkyl 4-(halo)-2-chloroacetoacetate and Thioacetamide (US Patent US5880288A)

This method is a well-documented process for synthesizing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be adapted for the methyl ester and chloroacetyl amino substitution.

Key Steps:

  • Reactants: Alkyl 4-(halo)-2-chloroacetoacetate (e.g., methyl 4-chloro-2-chloroacetoacetate) and thioacetamide.
  • Solvent: Acetonitrile.
  • Base: Amine base such as triethylamine, used in molar excess (minimum 2.5 equivalents).
  • Reaction Conditions: Initial mixing at ambient temperature up to 60°C, followed by reflux in acetonitrile for approximately 1 hour.
  • Mechanism: The process involves cyclization of the thioacetamide with the halo-chloroacetoacetate to form the thiazole ring, followed by dehydration.
  • Yield: The process is reported to be high yielding and efficient.

Reaction Scheme:

$$
\text{Alkyl 4-(halo)-2-chloroacetoacetate} + \text{Thioacetamide} \xrightarrow[\text{Reflux, Acetonitrile}]{\text{Amine base}} \text{Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate}
$$

Notes:

  • The amine base must be added after initial contact of thioacetamide and acetoacetate for optimal results.
  • The molar ratio of thioacetamide to acetoacetate is preferably about 1.2:1.
  • The method allows for the preparation of methyl esters directly, suitable for the target compound.

One-Pot Bromination and Cyclization Method (CN Patent CN102079732B)

This method focuses on synthesizing 2-amino-4-methylthiazole-5-carboxylate derivatives, which can be further modified to introduce the chloroacetyl amino group.

Key Features:

  • Starting Materials: Commercially available or easily synthesized intermediates such as acetoacetates.
  • Solvents: Water and tetrahydrofuran (THF).
  • Reagents: N-bromosuccinimide (NBS) for bromination.
  • Process: The method combines bromination and cyclization in a one-pot reaction, simplifying the synthesis and improving yield and purity.
  • Post-Reaction: The 2-substituted amino thiazole salts are basified with ammonia solution and purified.
  • Advantages: Simplifies multi-step operations, high purity and yield, and structural diversity for further functionalization.

Relevance:

  • This method can be adapted to introduce the chloroacetyl amino substituent by subsequent acylation steps.
  • Provides a practical route to the thiazole core with functional groups amenable to further derivatization.

Acylation to Introduce Chloroacetyl Amino Group

After synthesizing the 2-amino-4-methylthiazole-5-carboxylate methyl ester core, the chloroacetyl group is introduced by acylation:

  • Reagent: Chloroacetyl chloride or chloroacetic anhydride.
  • Conditions: Typically performed in an inert solvent (e.g., dichloromethane) with a base such as triethylamine to scavenge HCl.
  • Temperature: Controlled low temperature (0–5°C) to avoid side reactions.
  • Outcome: Formation of the amide bond yielding this compound.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents & Conditions Notes
1 Cyclization of halo-chloroacetoacetate and thioacetamide Methyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine, reflux in acetonitrile High yield, efficient process
2 One-pot bromination and cyclization Acetoacetate, N-bromosuccinimide, water/THF, heating, ammonia basification Simplifies synthesis, high purity
3 Acylation to introduce chloroacetyl amino Chloroacetyl chloride, triethylamine, inert solvent, low temperature Forms amide bond, final substitution

Research Findings and Considerations

  • The use of alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide in the presence of amine bases provides a robust route to the thiazole core with methyl ester functionality.
  • The one-pot bromination and cyclization method reduces the number of purification steps and improves overall efficiency.
  • Control of reaction conditions such as temperature, solvent choice, and reagent ratios is critical to maximize yield and purity.
  • The final acylation step must be carefully controlled to avoid over-acylation or side reactions.
  • The synthetic routes allow for structural diversity, enabling the preparation of various 2-substituted amino thiazole derivatives for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of thiazole sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Hydrolysis: Formation of 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Thiazole derivatives, including methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, have been extensively studied for their anticancer properties. The presence of the thiazole ring is crucial for the cytotoxic activity against various cancer cell lines.

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    A study demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer (MCF-7), human hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The structure-activity relationship indicated that modifications on the thiazole ring could enhance activity, with specific attention to substituents like chlorine .
CompoundCell Line TestedIC50 (µg/mL)
Compound 9MCF-71.61 ± 1.92
Compound 10HepG-21.98 ± 1.22

2. Antimicrobial Properties

Research has also focused on the antimicrobial effects of thiazole derivatives. Compounds similar to this compound have shown promising results against various bacterial strains.

  • Case Study: Antimicrobial Activity
    A series of thiazoles were synthesized and tested for their antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed potent activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Enzyme Inhibition

3. Carbonic Anhydrase Inhibition

Thiazole derivatives have been investigated for their ability to inhibit carbonic anhydrase enzymes, which play essential roles in physiological processes such as respiration and acid-base balance.

  • Case Study: Inhibition Studies
    A study synthesized trisubstituted thiazole derivatives and evaluated their inhibitory activities against carbonic anhydrase III (CA-III). Among the tested compounds, one derivative showed remarkable inhibitory potency, suggesting that specific structural features are vital for enzyme interaction .
CompoundCA-III Inhibition Potency
Compound 36High

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The thiazole ring can interact with various biological pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Variations and Substituent Effects

The activity and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (Target) C₈H₉ClN₂O₃S 248.69 Chloroacetyl amino, methyl ester, 4-methyl thiazole Limited availability; discontinued
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₅ClN₂O₄S 354.81 4-Chlorophenoxy acetyl amino, ethyl ester, 4-methyl thiazole Higher molecular weight; potential enhanced lipophilicity
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid C₁₂H₁₁ClN₂O₂S 282.74 2-Chlorobenzyl amino, carboxylic acid, 4-methyl thiazole Acidic group may improve solubility; explored for medicinal applications
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate C₆H₅F₃N₂O₂S 238.18 Trifluoromethyl at position 5, methyl ester, 2-amino Electron-withdrawing CF₃ group; potential metabolic stability
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate C₂₂H₁₈ClFN₃O₂S 466.92 Pyrazole-thiazole hybrid, 4-chlorophenyl, 4-fluorophenyl Complex structure; possible kinase inhibition or anti-inflammatory activity
Key Observations:
  • Ester Group Influence : Methyl esters (e.g., target compound) are more prone to hydrolysis than ethyl esters (e.g., ), affecting stability and bioavailability.
  • Substituent Reactivity: Chloroacetyl (target) vs. chlorophenoxy acetyl () substituents alter electronic properties. Chloroacetyl’s higher electrophilicity may enhance reactivity in nucleophilic environments.
  • Biological Relevance: Chlorobenzyl amino groups () are critical for antidiabetic activity in STZ-induced diabetic rats, suggesting substituent polarity and size influence target binding .

Biological Activity

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 67899-00-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological properties, including antitumor effects, enzyme inhibition, and potential therapeutic applications.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antitumor properties. A study by MDPI highlighted that various thiazole compounds demonstrated cytotoxic effects against human tumor cell lines, with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation. For instance, compounds similar to this compound showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer lines .

CompoundIC50 (µg/mL)Cancer Cell Line
91.61 ± 1.92Jurkat
101.98 ± 1.22A-431

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, research on related thiazoles indicated that they possess xanthine oxidase inhibitory properties, which are beneficial for conditions like gout and hyperuricemia. For example, one derivative demonstrated moderate xanthine oxidase inhibition with an IC50 of 3.6 µM . This suggests that this compound may also exhibit similar properties.

The biological activity of this compound can be attributed to the presence of the thiazole moiety and the chloroacetyl group. These functional groups enhance the compound's ability to interact with biological targets through:

  • Hydrophobic interactions : The thiazole ring facilitates binding to hydrophobic pockets in proteins.
  • Hydrogen bonding : The amino and carboxyl groups can form hydrogen bonds with target enzymes or receptors.

Study on Antitumor Effects

In a controlled study involving various thiazole derivatives, researchers synthesized this compound and assessed its cytotoxicity against prostate cancer cells using MTT assays. The results indicated that the compound exhibited significant cytotoxic effects compared to standard chemotherapeutics.

Xanthine Oxidase Inhibition Study

Another study focused on the xanthine oxidase inhibitory activity of thiazole derivatives. The findings revealed that compounds structurally similar to this compound showed promising results in inhibiting xanthine oxidase activity, thus supporting its potential use in treating hyperuricemia .

Q & A

Q. Key Optimization Parameters :

  • Molar ratio : 1:1 (amine:chloroacetyl chloride) minimizes side products.
  • Solvent choice : Dioxane enhances solubility of intermediates.
  • Temperature control : Room temperature prevents decomposition of chloroacetyl chloride.

Basic: How is the structure of this compound validated after synthesis?

Structural validation typically combines X-ray crystallography (for absolute configuration) and spectroscopic techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl at C4, chloroacetyl at C2).
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide C=O) verify functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+^+) align with theoretical molecular weights.

For crystalline derivatives, SHELX software is widely used for refinement of X-ray data to resolve bond angles and torsional strain .

Basic: What biological activities have been reported for structurally similar thiazole derivatives?

Analogous compounds (e.g., ethyl 2-(substituted benzylamino)-4-methyl-thiazole-5-carboxylates) exhibit:

  • Antidiabetic activity : Compound 135 reduced blood glucose by 42% in STZ-induced diabetic rats .
  • Anticancer potential : Thiazole-indole hybrids inhibit IRES-dependent translation in breast cancer models .

Q. Structural Determinants of Activity :

  • Chloroacetyl or chlorobenzyl groups enhance bioactivity via electron-withdrawing effects.
  • Methyl at C4 improves metabolic stability .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Q. Strategies include :

  • Docking studies : Predict binding affinity to targets (e.g., insulin receptor or IRES elements) using AutoDock or Schrödinger.
  • QSAR models : Correlate substituent electronegativity/logP with observed IC50_{50} values.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

Example : Modifying the chloroacetyl group to a sulfonamide improved predicted binding to IGF1R by 15% in silico .

Advanced: What analytical challenges arise in characterizing by-products during synthesis?

Common by-products include:

  • Unreacted intermediates : 2-amino-4-methyl-thiazole-5-carboxylate (detected via TLC/HPLC).
  • Diacetylated species : Formed from excess chloroacetyl chloride (identified by 1^1H NMR: δ 4.2–4.4 ppm for -OCH2_2CO-).

Q. Resolution Methods :

  • HPLC-PDA : C18 columns with acetonitrile/water gradients separate derivatives by polarity.
  • LC-MS/MS : Differentiates isobaric species (e.g., methyl vs. ethyl esters) .

Advanced: How do reaction conditions influence the regioselectivity of thiazole ring substitutions?

Regioselectivity at C2 vs. C5 is controlled by:

  • Solvent polarity : Polar solvents (e.g., DMF) favor electrophilic attack at C2.
  • Catalysts : Lewis acids (e.g., ZnCl2_2) direct chloroacetylation to the amino group.
  • Temperature : Higher temps (>50°C) promote ring-opening side reactions.

Case Study : Refluxing in acetic acid for 3–5 h yielded 85% C2-substituted product, while room-temperature reactions showed 60% yield with mixed regiochemistry .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

Q. Approaches :

  • Prodrug design : Replace methyl ester with PEGylated esters (e.g., ethyl → polyethylene glycol ester).
  • Co-solvent systems : Use DMSO/water (10:90 v/v) for IV administration.
  • Micellar encapsulation : Poloxamer 407 increases aqueous solubility from 0.97 g/L to 5.2 g/L .

Trade-offs : Enhanced solubility may reduce membrane permeability, requiring balance via logD optimization (target: 1.5–2.5) .

Advanced: How can crystallography resolve contradictions in reported structural data?

Discrepancies in bond lengths/angles (e.g., thiazole ring planarity) are resolved by:

  • High-resolution XRD : Data collection at 100 K reduces thermal motion artifacts.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O) influencing packing.
  • SHELXL refinement : Incorporates anisotropic displacement parameters for heavy atoms (Cl, S) .

Example : XRD confirmed the chloroacetyl group’s orientation perpendicular to the thiazole ring, explaining steric effects on reactivity .

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